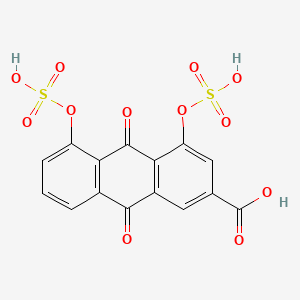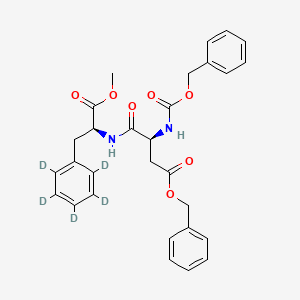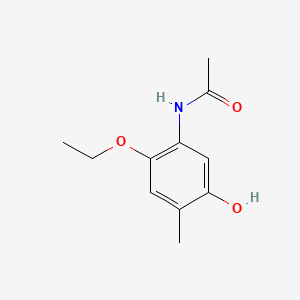
15-Methylhexadeca Sphinganine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esfinganina (d16:0 ramificada) es un esfingolípido de cadena ramificada. Es un constituyente de los fosfolípidos que contienen ceramida que se encuentran en las bacterias . Los esfingolípidos son metabolitos bioactivos que muestran diversidad estructural entre los eucariotas y son esenciales para el crecimiento de todas las células eucariotas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La esfinganina (d16:0 ramificada) se puede sintetizar a través de una serie de reacciones químicas que involucran la transferencia de serina a un acil-coenzima A graso, seguida de descarboxilación para formar 3-cetoesfinganina, que luego se reduce a esfinganina .
Métodos de producción industrial
La producción industrial de esfinganina (d16:0 ramificada) implica la extracción y purificación del compuesto de fuentes bacterianas donde está presente de forma natural como componente de los fosfolípidos que contienen ceramida .
Análisis De Reacciones Químicas
Tipos de reacciones
La esfinganina (d16:0 ramificada) sufre varias reacciones químicas, que incluyen:
Oxidación: Conversión a esfingosina.
Reducción: Formación de dihidroesfingosina.
Sustitución: Formación de ceramidas mediante acilación.
Reactivos y condiciones comunes
Oxidación: Generalmente implica agentes oxidantes como el peróxido de hidrógeno.
Reducción: Utiliza agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de acilación a menudo usan cloruros de acilo o anhídridos.
Productos principales
Oxidación: Esfingosina.
Reducción: Dihidroesfingosina.
Sustitución: Ceramidas.
Aplicaciones Científicas De Investigación
La esfinganina (d16:0 ramificada) tiene diversas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza en el estudio de la bioquímica de los lípidos y la síntesis de esfingolípidos complejos.
Medicina: Se estudia su implicación en patologías como el cáncer, la diabetes y la neurodegeneración.
Industria: Se utiliza en la producción de lípidos bioactivos para el desarrollo farmacéutico.
Mecanismo De Acción
La esfinganina (d16:0 ramificada) ejerce sus efectos integrándose en las membranas celulares y participando en las vías de señalización. Está involucrada en la biosíntesis de ceramidas, que juegan un papel crucial en la señalización celular y la apoptosis . El paso inicial de la biosíntesis de la base esfingóidea está catalizado por el complejo serina palmitoil transferasa, que transfiere serina a un acil-coenzima A graso y lo descarboxila para formar 3-cetoesfinganina, que se reduce aún más a esfinganina .
Comparación Con Compuestos Similares
Compuestos similares
Esfinganina (d180): Una base esfingóidea de cadena lineal que se encuentra en los mamíferos.
Esfingosina (d181): Una base esfingóidea insaturada involucrada en las vías de señalización.
Fitcoesfingosina: Una base esfingóidea hidroxilada que se encuentra en las plantas.
Singularidad
La esfinganina (d16:0 ramificada) es única debido a su estructura de cadena ramificada, que la distingue de otras bases esfingóideas que suelen tener una cadena lineal. Esta diferencia estructural puede influir en sus funciones biológicas e interacciones dentro de las membranas celulares .
Propiedades
IUPAC Name |
(2S,3R)-2-amino-15-methylhexadecane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(20)16(18)14-19/h15-17,19-20H,3-14,18H2,1-2H3/t16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYHIOGWELBGIK-DLBZAZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCCCC[C@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742628 |
Source


|
| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26048-10-2 |
Source


|
| Record name | (2S,3R)-2-Amino-15-methylhexadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of finding 15-methylhexadecasphinganine in the glycosphingolipids of Ascaris suum?
A1: The presence of 15-methylhexadecasphinganine, along with 15-methylhexadecasphing-4-enine and specific fatty acids, distinguishes the ceramide moiety of these novel glycosphingolipids []. This unique composition may contribute to the biological activity of the glycosphingolipids, such as their ability to induce monokine release from human cells []. Understanding the structural elements of these molecules is crucial for further investigation into their potential roles in host-parasite interactions.
Q2: Are there other organisms where 15-methylhexadecasphinganine is a common component of sphingolipids?
A2: The provided research papers focus solely on Ascaris suum and do not offer comparative data on the prevalence of 15-methylhexadecasphinganine in other organisms. Further research is needed to determine the distribution of this specific sphingoid base across different species.
Q3: What analytical techniques were used to identify and characterize 15-methylhexadecasphinganine within the glycosphingolipids?
A3: The researchers employed several methods to characterize the glycosphingolipids, including:
- Ceramide analysis: This likely involved hydrolysis to release the sphingoid base and fatty acid components, followed by individual analysis. [, , ]
- Mass spectrometry: Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and liquid secondary ion mass spectrometry (LSIMS) were used to determine molecular weights and fragmentation patterns, aiding in structural elucidation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)










